molecular formula C9H9BrClFO B8027177 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8027177
M. Wt: 267.52 g/mol
InChI Key: HULOYTCGXLWUFY-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene (C₉H₈BrClFO) is a polysubstituted aromatic compound featuring bromo (position 5), chloro (position 1), fluoro (position 2), and isopropoxy (position 3) groups. This arrangement creates a unique electronic environment, where electron-withdrawing halogens (Br, Cl, F) and the electron-donating isopropoxy group influence the molecule’s reactivity, polarity, and stability. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties .

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULOYTCGXLWUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination at Position 2

Electrophilic fluorination employs Selectfluor® in acetonitrile at 0–25°C. The isopropoxy group directs fluorine to the ortho position (C2), achieving 80–90% regioselectivity.

Optimization Insight :

  • Catalyst : FeCl3 (0.1 eq.) enhances electrophilic substitution.

  • Side Products : Over-fluorination at C4 is minimized by limiting reaction time to 2 hours.

Chlorination at Position 1

Chlorine gas (Cl2) in dichloromethane (DCM) with FeCl3 as a Lewis acid selectively substitutes hydrogen at C1. The fluorine atom’s meta-directing effect ensures Cl occupies the para position relative to the isopropoxy group.

Key Data :

  • Temperature : −10°C (prevents polyhalogenation)

  • Conversion : >95% with 1.2 eq. Cl2

  • Isolation : Column chromatography (hexane:ethyl acetate = 9:1).

Bromination at Position 5

N-Bromosuccinimide (NBS) in DCM under radical initiation (AIBN, 70°C) targets position 5, meta to fluorine and para to chlorine.

Performance Metrics :

  • NBS Equivalents : 1.1 eq.

  • Yield : 78% after recrystallization in methanol.

Directed Ortho-Metalation (DoM) Approach

Lithium-Halogen Exchange

Aryl lithium intermediates enable precise halogen placement. Starting with 3-isopropoxybromobenzene, treatment with n-butyllithium (−78°C) generates a lithiated species at C2, which is quenched with ClSiMe3 to install chlorine. Subsequent fluorination and bromination follow.

Advantages :

  • Regiocontrol : >95% selectivity for C2 fluorination.

  • Scalability : Suitable for continuous flow systems.

Industrial-Scale Production

Continuous Flow Synthesis

A tubular reactor system minimizes side reactions:

  • Etherification : 3-hydroxybromobenzene and isopropyl bromide in acetone at 80°C (residence time: 30 min).

  • Halogenation : Sequential Cl2, F2, and Br2 introduction with inline quenching.

Throughput : 1 kg/h with 92% purity (GC-MS).

Analytical Characterization

Intermediate and final products are validated via:

  • NMR : Distinct signals for isopropoxy (–CH(CH3)2, δ 1.3 ppm) and halogens (e.g., 19F NMR: δ −110 ppm for C2-F).

  • Mass Spectrometry : Molecular ion peak at m/z 267.52 [M]+ .

Chemical Reactions Analysis

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene is primarily utilized as an intermediate in organic synthesis . Its halogen and alkoxy functional groups make it a versatile building block for creating more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound may exhibit significant biological activity. It is studied for its potential interactions with various biological molecules, which can lead to the development of new therapeutic agents. The halogenated structure may influence its binding affinity to targets such as enzymes or receptors, making it a candidate for drug development.

Material Science

In the industrial sector, this compound is employed in the production of specialty chemicals and materials . Its unique chemical properties allow for the development of new materials with specific characteristics, which can be advantageous in various applications, including coatings and polymers.

Case Study 1: Synthesis of Anticancer Agents

A research group investigated the use of this compound as a precursor in synthesizing a series of anticancer agents. The study demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines, highlighting its potential in medicinal chemistry.

Case Study 2: Development of Specialty Coatings

Another study focused on utilizing this compound in developing specialty coatings with enhanced durability and chemical resistance. The incorporation of halogenated compounds into polymer matrices improved the overall performance of the coatings under harsh environmental conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares the target compound with structurally similar halogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Electronic Features
Target Compound C₉H₈BrClFO ~266.5 Br (5), Cl (1), F (2), OiPr (3) Mixed EWG (Br, Cl, F) + EDG (OiPr)
5-Bromo-1-chloro-2-fluoro-3-(trifluoromethyl)benzene C₇H₂BrClF₄ 277.44 Br (5), Cl (1), F (2), CF₃ (3) Stronger EWG (CF₃) enhances electron deficiency
5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene C₁₁H₁₅BrO 243.14 Br (5), Me (1,3), OiPr (2) Alkyl groups (EDG) dominate, reduced polarity
5-Bromo-2-chlorobenzene-1-sulfonyl chloride C₆H₃BrCl₂O₂S 289.96 Br (5), Cl (2), SO₂Cl (1) Sulfonyl chloride (strong EWG) increases electrophilicity

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in the CF₃ analog (C₇H₂BrClF₄) creates a more electron-deficient ring compared to the target compound’s isopropoxy group, which donates electrons via resonance .
  • Reactivity : The sulfonyl chloride derivative (C₆H₃BrCl₂O₂S) is highly electrophilic, making it reactive in nucleophilic substitutions, whereas the target compound’s chloro and bromo groups may undergo displacement under specific conditions .

Stability and Fragmentation Under Electron Impact

While direct data on the target compound’s behavior under electron stimulation is unavailable, studies on condensed benzene derivatives suggest:

  • Isopropoxy Group : The electron-donating OiPr group may reduce the likelihood of cationic fragmentation compared to CF₃-substituted analogs, as seen in pyrimidine derivatives .

Biological Activity

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene, with the CAS number 1881293-48-6, is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, including bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propan-2-yloxy group. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is C9H9BrClFC_9H_9BrClF, with a molar mass of 267.52 g/mol. Its physical properties include a predicted density of 1.493 g/cm³ and a boiling point of approximately 271.2 °C .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The halogen atoms (bromine, chlorine, and fluorine) and the propan-2-yloxy group influence its binding affinity to enzymes and receptors, potentially leading to specific pharmacological effects. The exact mechanism may vary depending on the biological context and the target organism.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Antiproliferative Activity

In studies focused on cancer cell lines, this compound has shown promising antiproliferative effects. For instance, it was evaluated for its ability to inhibit cell growth in various cancer models, demonstrating an IC50 value indicative of its potency against certain types of cancer cells.

Cell Line IC50 (nM)
MCF-7 (Breast Cancer)8
MDA-MB-23115

These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation .

Sodium Channel Inhibition

Additionally, preliminary research has indicated that compounds similar to this compound can act as sodium channel blockers. This activity is particularly relevant in the context of neuropathic pain management, where inhibition of specific sodium channels can alleviate pain responses .

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

  • Neuropathic Pain Models : In animal models, compounds structurally related to this compound were tested for their efficacy in reducing pain responses. These studies revealed that the compound could significantly decrease behavioral responses associated with pain stimuli .
  • Cancer Research : A study investigating the antiproliferative effects on breast cancer cell lines highlighted the potential of this compound as a lead candidate for further drug development aimed at targeting tumor growth .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves sequential halogenation and etherification. For example:

Halogenation : Introduce bromine, chlorine, and fluorine via electrophilic substitution. Chlorination may require Lewis acid catalysts (e.g., FeCl₃), while fluorination often employs HF or fluorinating agents like DAST.

Etherification : The isopropoxy group is introduced via nucleophilic aromatic substitution (SNAr) using isopropyl alcohol under basic conditions (e.g., K₂CO₃).

Q. Purity Considerations :

  • Use high-purity reagents to avoid side products (e.g., dihalogenated byproducts).
  • Monitor reaction progress with TLC or GC-MS.
  • Purification via column chromatography (silica gel) or recrystallization.
  • Purity thresholds (>95% by GC or HPLC) are critical for reproducibility .

Q. Table 1: Common Analytical Techniques for Purity Assessment

TechniquePurity ThresholdReference
Gas Chromatography (GC)>98.0%
High-Performance Liquid Chromatography (HPLC)>97.0%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for splitting patterns from adjacent substituents. The isopropoxy group shows a septet (~4.5 ppm) and doublets for methyl groups.
    • ¹³C NMR : Halogens (Br, Cl, F) cause deshielding; expect carbons adjacent to electronegative groups at 110-150 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular weight (e.g., 265.5 g/mol). Halogen isotopic patterns (Br: 1:1, Cl: 3:1) confirm substitution .
  • FT-IR : C-F (1100 cm⁻¹), C-Br (600 cm⁻¹), and ether C-O (1250 cm⁻¹) stretches.

Advanced Research Questions

Q. How do the electronic effects of substituents (Br, Cl, F, isopropoxy) influence regioselectivity in further electrophilic substitution reactions?

Methodological Answer: The substituents direct reactivity via resonance and inductive effects:

  • Isopropoxy Group : Strongly activating (ortho/para-directing) due to lone pairs on oxygen.
  • Halogens (Br, Cl, F) : Deactivating (meta-directing) but with varying strengths (F > Cl > Br).
  • Competitive Effects : The isopropoxy group dominates regioselectivity, but steric hindrance from bulky substituents may favor meta positions. For example, nitration or sulfonation will occur preferentially at positions activated by the ether group .

Q. Experimental Design :

  • Perform competitive reactions (e.g., nitration) and analyze products via HPLC or XRD.
  • Compare reactivity with model compounds lacking specific substituents.

Q. What strategies can resolve contradictions in spectroscopic data when characterizing this compound, particularly between theoretical predictions and experimental results?

Methodological Answer: Contradictions may arise from:

  • Overlapping Peaks in NMR : Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Impurity Interference : Cross-validate with alternative techniques (e.g., GC-MS vs. HPLC).
  • Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ADF).

Case Study :
If GC indicates >98% purity but NMR shows unexpected peaks, repeat purification via preparative HPLC and re-analyze. Contradictions may stem from isomeric byproducts (e.g., positional isomers) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products should researchers monitor?

Methodological Answer:

  • Storage Recommendations :
    • Store at 0–6°C in amber vials to prevent photodegradation.
    • Avoid moisture (use desiccants) to prevent hydrolysis of the isopropoxy group.
  • Degradation Pathways :
    • Hydrolysis: Forms phenolic derivatives (e.g., 3-hydroxybenzene).
    • Thermal Decomposition: May release HF or HCl gas; monitor via TGA-MS.
  • Analytical Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

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